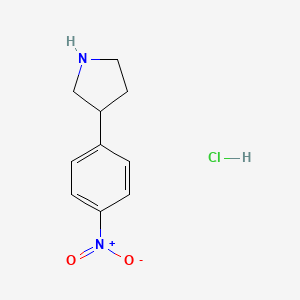

3-(4-Nitrophenyl)Pyrrolidine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

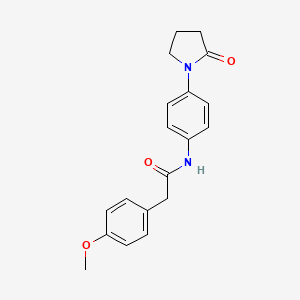

3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is a chemical compound with the CAS Number: 1359704-65-6 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 3-(4-nitrophenyl)pyrrolidine hydrochloride . The compound is a salt .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The InChI code for 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is 1S/C10H12N2O2.ClH/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11H,5-7H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride include a molecular weight of 228.68 . It is a salt .Scientific Research Applications

Pharmacology: Modulation of Biological Targets

3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is utilized in pharmacology for its ability to modulate biological targets. The pyrrolidine ring, a core structure in this compound, is known for its role in the development of drugs that interact with various biological pathways . For instance, it can influence the activity of receptors and enzymes, potentially leading to the development of new therapeutic agents.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound serves as a tool for enzyme inhibition studies. Its structure allows researchers to explore the steric and electronic influences on enzyme-substrate interactions. This can provide valuable insights into enzyme mechanisms and aid in the design of inhibitors that can regulate enzyme activity .

Medicinal Chemistry: Drug Design and Development

Medicinal chemists employ 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride in the design and development of new drugs. Its incorporation into drug candidates can enhance pharmacokinetic properties and improve drug efficacy. The compound’s ability to adopt various conformations due to its pyrrolidine ring is particularly beneficial in creating drugs with specific stereochemical requirements .

Organic Synthesis: Intermediate for Complex Molecules

This chemical serves as a versatile intermediate in organic synthesis. It can be used to construct complex molecules with high stereochemical precision. Its reactive sites are suitable for various organic transformations, making it a valuable building block for synthesizing more complex organic compounds .

Drug Design: Structural Optimization

In drug design, 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is used for structural optimization of lead compounds. Its nitrophenyl group can be strategically modified to enhance interactions with biological targets, thereby increasing the potency and selectivity of potential drugs .

Chemical Research: Reference Standard

Lastly, in chemical research, this compound is often used as a reference standard due to its well-defined properties. It helps in calibrating instruments and validating analytical methods, ensuring accuracy and reliability in experimental results .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been found to interact with various targets, including receptors and enzymes, contributing to their diverse biological activities .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety data sheet for 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .

properties

IUPAC Name |

3-(4-nitrophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMODKTOILADBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)Pyrrolidine Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine](/img/structure/B2977650.png)

![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)

![Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2977654.png)

![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)

![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2977656.png)